molecular formula C10H9NO3 B3056840 (E)-4-(3-nitrophenyl)but-3-en-2-one CAS No. 7466-48-0

(E)-4-(3-nitrophenyl)but-3-en-2-one

Cat. No. B3056840
CAS RN: 7466-48-0
M. Wt: 191.18 g/mol
InChI Key: OPKJBIYOZSELCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The 4-nitrophenyl ether group has been identified as an efficient directing group in the asymmetric aminohydroxylation reaction of but-3-en-1-ol derivatives. This process allows for the synthesis of GABOB and homoserine derivatives with useful levels of enantioselectivity.


Molecular Structure Analysis

The molecular structure of (E)-4-(3-nitrophenyl)but-3-en-2-one, including bond lengths and angles, suggests a high polarization of the molecule, which has implications for its chemical behavior. X-ray diffraction analysis of related compounds has confirmed their E configuration both in crystal and in solution.


Chemical Reactions Analysis

The compound (E)-4-(3-nitrophenyl)but-3-en-2-one has been studied for its nonlinear optical properties. Researchers have utilized techniques like Z-Scan to analyze these properties in compounds diluted in Ethyl Acetate. The findings reveal a combination of thermal response and nonlinear self-defocusing and self-focusing, making these compounds interesting as new optoelectronic materials.


Physical And Chemical Properties Analysis

(E)-4-(3-nitrophenyl)but-3-en-2-one has a molecular weight of 191.18300 g/mol . It has a density of 1.226g/cm3 . The boiling point is 345.3ºC at 760 mmHg . The flash point is 169.2ºC . The exact mass is 191.05800 . The PSA is 62.89000 and the LogP is 2.72020 . The index of refraction is 1.6 .

Scientific Research Applications

Nonlinear Optical Properties

The compound (E)-4-(4-nitrophenyl)but-3-en-2-one has been studied for its nonlinear optical properties. Researchers have utilized techniques like Z-Scan to analyze these properties in compounds diluted in Ethyl Acetate. The findings reveal a combination of thermal response and nonlinear self-defocusing and self-focusing, making these compounds interesting as new optoelectronic materials (Rodriguez, Pérez, & Racedo, 2017).

Photophysical Properties in Solvents

Studies on related chalcone derivatives have shown that solvent polarity significantly affects their photophysical properties. For instance, molecules like (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNPO) display bathochromic shifts from non-polar to polar solvents due to intramolecular charge transfer (ICT) interactions. This indicates a large difference in dipole moment between electronically ground and excited states, with the molecules being more stabilized in the singlet excited state (Kumari et al., 2017).

Asymmetric Aminohydroxylation

The 4-nitrophenyl ether group has been identified as an efficient directing group in the asymmetric aminohydroxylation reaction of but-3-en-1-ol derivatives. This process allows for the synthesis of GABOB and homoserine derivatives with useful levels of enantioselectivity (Harding et al., 2005).

Molecular Structure and Stability

X-ray diffraction analysis of related compounds like 3-(4-N,N-dimethylaminophenyl)-2-nitro-1-phenylprop-2-en-1-one has confirmed their E configuration both in crystal and in solution. The molecular structure, including bond lengths and angles, suggests a high polarization of the molecule, which has implications for its chemical behavior (Berestovitskaya et al., 2016).

Antimicrobial and Photosynthesis-Inhibiting Activity

(E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, which include compounds with a nitrophenyl group, have been bioassayed for their in vitro antifungal, antimycobacterial, and photosynthesis-inhibiting activities. Interestingly, these compounds have shown high potency against Mycobacterium tuberculosis and moderate activities against other fungi and algae, suggesting their potential use in antimicrobial and agrochemical applications (Opletalová et al., 2006).

Crystallographic Structure Analysis

The crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one has been disclosed through x-ray analysis, providing insights into the spatial arrangement of molecules, which is crucial for understanding their reactivity and interaction with other substances (Shi & Jiang, 1999).

Nonlinear Optical Properties of Derivatives

Further studies on the nonlinear optical properties of chalcone derivatives have been conducted, revealing significant potential in optoelectronic applications. These studies include investigations of properties like nonlinear refractive indices, absorption coefficients, and third-order susceptibility, indicating their suitability for use in semiconductor devices and other optoelectronic applications (Shkir et al., 2019).

Mechanism of Action

Studies on related chalcone derivatives have shown that solvent polarity significantly affects their photophysical properties. For instance, molecules like (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNPO) display bathochromic shifts from non-polar to polar solvents due to intramolecular charge transfer (ICT) interactions. This indicates a large difference in dipole moment between electronically ground and excited states, with the molecules being more stabilized in the singlet excited state.

properties

IUPAC Name

(E)-4-(3-nitrophenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-7H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKJBIYOZSELCA-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3-nitrophenyl)but-3-en-2-one

CAS RN

7466-48-0
Record name NSC402628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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